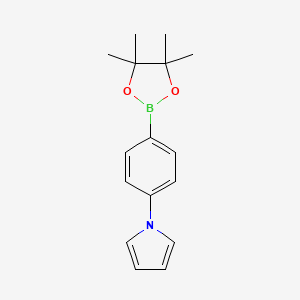
Dimethyl(4-cyanophenyl)silane, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(4-cyanophenyl)silane, or DCPS, is an organosilicon compound with a unique chemical structure that has been widely studied for its potential applications in the field of scientific research. DCPS has a wide range of uses due to its ability to form stable complexes with other compounds, and it has been used in a variety of research applications, including as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials.
科学的研究の応用
DCPS has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials. DCPS has also been used for the synthesis of polymers, as an additive for the production of high-performance coatings, and as a stabilizer for the production of pharmaceuticals. In addition, DCPS has been used in the study of catalytic reactions, in the synthesis of organic compounds, and in the study of the structure and properties of nanomaterials.
作用機序
The mechanism of action of DCPS is not fully understood. However, it is believed that the complex formed between DCPS and other compounds is stabilized by hydrogen bonding and other interactions. The complex formed between DCPS and other compounds is also believed to be stabilized by the presence of electron-withdrawing groups in the DCPS molecule, which can form strong bonds with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPS have not been extensively studied. However, it is believed that DCPS may have some potential applications in the field of medicine. For example, DCPS has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and it has also been studied for its potential to reduce inflammation. In addition, DCPS has been studied for its potential to act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using DCPS in laboratory experiments include its low cost, its stability, and its ability to form stable complexes with other compounds. The main limitation of using DCPS in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving DCPS. These include further studies on its mechanism of action, its potential applications in medicine, its potential to act as an antioxidant, and its potential to be used in the production of high-performance coatings. In addition, further research could also be conducted on its potential to be used as a catalyst for organic synthesis and its potential to be used in the synthesis of polymers.
合成法
DCPS can be synthesized using a variety of methods, including the direct reaction of phenylsilane with cyanide, the reaction of 4-cyanophenyltrimethoxysilane with dimethylamine, and the reaction of 4-cyanophenyltrichlorosilane with dimethylamine. The direct reaction of phenylsilane with cyanide is the most commonly used method, and it involves the reaction of phenylsilane with potassium cyanide in an aqueous solution at a temperature of 80°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
特性
IUPAC Name |
4-dimethylsilylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKAFPQGBGMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
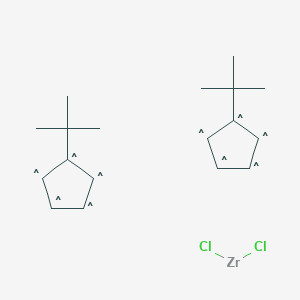
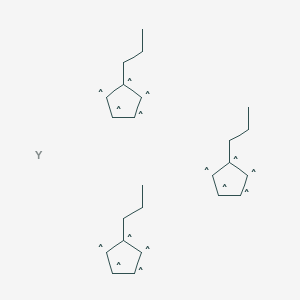

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
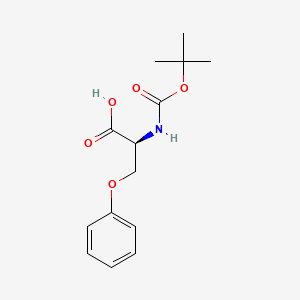
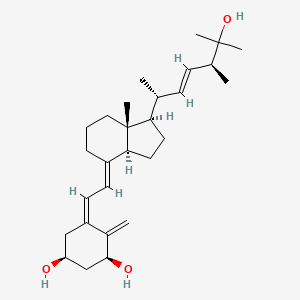
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
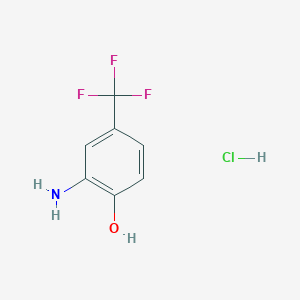
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)


![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
